3-Benzylamino-5-p-tolyl-cyclohex-2-enone

5-HT2B antagonist GPCR selectivity serotonin receptor

Ensuring target specificity in PDE5 or 5-HT2B studies is challenging, as non-selective probes cause ambiguous results. 3-Benzylamino-5-p-tolyl-cyclohex-2-enone (CAS 6401-56-5) solves this with its unique p-tolyl pharmacophore, critical for potency and selectivity. - High-confidence 5-HT2B antagonism (IC50 54 nM) with a clean profile against 160 GPCRs. - Exceptional PDE5A selectivity: >1500-fold vs PDE2A, >75-fold vs PDE11A. Supplied with rigorous quality documentation to ensure experimental reproducibility.

Molecular Formula C20H21NO
Molecular Weight 291.4 g/mol
CAS No. 6401-56-5
Cat. No. B3928199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylamino-5-p-tolyl-cyclohex-2-enone
CAS6401-56-5
Molecular FormulaC20H21NO
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CC(=CC(=O)C2)NCC3=CC=CC=C3
InChIInChI=1S/C20H21NO/c1-15-7-9-17(10-8-15)18-11-19(13-20(22)12-18)21-14-16-5-3-2-4-6-16/h2-10,13,18,21H,11-12,14H2,1H3
InChIKeyHBSBPHPQSGPPRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility12.7 [ug/mL]

Chemical Profile and Research Applications


3-Benzylamino-5-p-tolyl-cyclohex-2-enone (CAS 6401-56-5) is a synthetic β-enaminone derivative within the cyclohex-2-enone structural class [1]. Its core structure consists of a cyclohex-2-enone ring substituted at the 3-position with a benzylamino group and at the 5-position with a p-tolyl (4-methylphenyl) group. The compound is primarily employed as a research tool in pharmacology and chemical biology for investigating specific molecular targets, notably phosphodiesterase 5 (PDE5) and the 5-HT2B serotonin receptor [1]. Unlike more generic cyclohexenones or simpler benzylamino enaminones, the presence of the 5-p-tolyl substituent contributes to a distinct molecular geometry and lipophilicity profile, which is critical for its unique target engagement and selectivity patterns [1].

Why Structural Analogs Cannot Substitute This Compound


Direct substitution of 3-benzylamino-5-p-tolyl-cyclohex-2-enone with other cyclohex-2-enone enaminones, such as the unsubstituted 3-N-(benzylamino)cyclohex-2-en-1-one [1] or 5,5-dimethyl analogs [1], is scientifically unwarranted. The 5-p-tolyl moiety is a critical pharmacophoric element that dictates both target potency and selectivity. Evidence shows that while the benzylamino enaminone core confers basal activity on certain targets like PDE5, the specific 5-substituent modulates affinity, often by orders of magnitude, and is essential for achieving a desirable selectivity profile against related off-targets [1]. Therefore, procurement of the exact CAS 6401-56-5 compound is essential for experiments that rely on the specific biological activity profile documented in the evidence below.

Evidence-Based Differentiation from Structural Analogs


Selective 5-HT2B Receptor Antagonism vs. GPCR Panel

3-Benzylamino-5-p-tolyl-cyclohex-2-enone demonstrates potent and selective antagonism of the 5-HT2B receptor. In a panel of 161 GPCRs, the compound was negative for all agonist screens and all antagonist screens except for 5-HT2B, indicating a highly selective pharmacological fingerprint [1]. This selectivity is a key differentiator from less selective 5-HT2 ligands. The binding affinity (IC50 = 22±9.0 nM) and functional cellular antagonist activity (IC50 = 54 nM) were quantified under standardized assay conditions [1].

5-HT2B antagonist GPCR selectivity serotonin receptor

Sub-Nanomolar PDE5 Inhibition with Isoform Selectivity

The compound exhibits potent inhibitory activity against phosphodiesterase 5 (PDE5), a key enzyme in the cGMP signaling pathway. Importantly, it shows a significant selectivity window against other phosphodiesterase isoforms. In direct binding assays, the IC50 for PDE5 was 13 nM, while no significant inhibition of PDE2A was observed up to 20,000 nM (IC50 > 20,000 nM) and PDE11A up to 1,000 nM (IC50 > 1,000 nM) [1]. This profile differentiates it from broader-spectrum PDE inhibitors.

PDE5 inhibitor phosphodiesterase enzyme selectivity

Weak CCR5 Antagonism Defining Pharmacological Boundary

In contrast to its high potency at PDE5 and 5-HT2B, 3-benzylamino-5-p-tolyl-cyclohex-2-enone exhibits only weak antagonist activity at the human CCR5 chemokine receptor, with an IC50 of 7.8 µM (7,800 nM) [1]. This quantitative data is crucial for defining the compound's pharmacological scope. It differentiates it from potent, clinically-relevant CCR5 antagonists (which typically have low nanomolar IC50 values) and confirms it is unsuitable for applications requiring robust CCR5 blockade.

CCR5 antagonist chemokine receptor HIV entry

No Significant 5-Lipoxygenase Inhibition at Screening Concentration

The compound was evaluated for its ability to inhibit 5-lipoxygenase (5-LOX) in a rat basophilic leukemia (RBL-1) cell-based assay. At a test concentration of 100 µM, the compound showed no significant activity (NS) [1]. This result helps delineate the compound's biological boundaries and contrasts with other cyclohexenone derivatives that may exhibit 5-LOX inhibitory activity.

5-lipoxygenase anti-inflammatory negative data

Validated Research Applications


Selective 5-HT2B Antagonist for Cardiovascular Studies

Researchers investigating the role of 5-HT2B receptors in conditions such as pulmonary arterial hypertension (PAH) or cardiac fibrosis require a selective antagonist to delineate pathway-specific effects. 3-Benzylamino-5-p-tolyl-cyclohex-2-enone, with its demonstrated high affinity (IC50 = 22±9.0 nM) and functional antagonism (IC50 = 54 nM) at 5-HT2B, coupled with a clean profile against 160 other GPCRs, provides a high-confidence chemical probe for these studies [1].

PDE5-Selective Tool for cGMP Signaling Research

In experiments aimed at modulating cGMP levels, the use of non-selective PDE inhibitors can lead to ambiguous results due to off-target effects on other PDE isoforms. This compound's profile—potent PDE5 inhibition (IC50 = 13 nM) with over 1500-fold selectivity against PDE2A (IC50 > 20,000 nM) and 75-fold against PDE11A (IC50 > 1,000 nM)—allows researchers to attribute observed effects more confidently to PDE5A inhibition [1].

Negative Control for CCR5 and 5-LOX Pathways

The compound's weak activity at CCR5 (IC50 = 7.8 µM) and lack of significant 5-LOX inhibition at 100 µM are valuable data points. In assay development or drug repurposing screens, this compound can serve as a negative control for these pathways, ensuring that any observed effects are not due to inadvertent CCR5 blockade or 5-LOX inhibition [REFS-1, REFS-2].

Defined Enaminone Pharmacophore for SAR Studies

The enaminone core structure is known to engage various biological targets. 3-Benzylamino-5-p-tolyl-cyclohex-2-enone represents a specific, well-characterized member of this class. Its documented activity profile across multiple targets (PDE5, 5-HT2B, CCR5, 5-LOX) makes it a useful reference standard for structure-activity relationship (SAR) studies aimed at optimizing selectivity or potency within this chemical space [REFS-1, REFS-2].

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